

# The Discovery and Synthesis of Triafur: A Covalent KRAS G12C Inhibitor

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|----------------------|----------|-----------|
| Compound Name:       | Triafur  |           |
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DISCLAIMER: The compound "**Triafur**" is a hypothetical name used for the purpose of this technical guide. The data, synthesis, and mechanisms described herein are based on the publicly available information for the KRAS G12C inhibitor, Adagrasib (MRTX849), and are intended to serve as a representative example for a novel therapeutic agent.

### Introduction

Mutations in the KRAS gene are among the most common drivers of human cancers. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined allosteric binding pocket. The discovery of a glycine-to-cysteine mutation at codon 12 (G12C) in a subset of KRAS-driven tumors presented a unique therapeutic opportunity. The cysteine residue in the mutant protein provides a handle for targeted covalent inhibition. This guide details the discovery, synthesis, and mechanism of action of **Triafur**, a novel, potent, and selective covalent inhibitor of KRAS G12C.

# **Discovery of Triafur**

The development of **Triafur** was initiated through a structure-based drug design and optimization program. A high-throughput screening campaign identified a series of compounds with a reactive acrylamide warhead capable of covalently modifying the Cys12 residue of KRAS G12C. The initial lead compounds showed modest potency and poor pharmacokinetic properties. A subsequent medicinal chemistry effort focused on optimizing the core scaffold to improve binding affinity to the switch-II pocket of the inactive, GDP-bound state of KRAS G12C.



This led to the identification of **Triafur**, which demonstrated high potency, selectivity, and favorable drug-like properties.

# **Synthesis of Triafur**

The synthesis of **Triafur** is a multi-step process involving the construction of a substituted quinazoline core followed by the addition of a piperazine side chain and the acrylamide warhead.

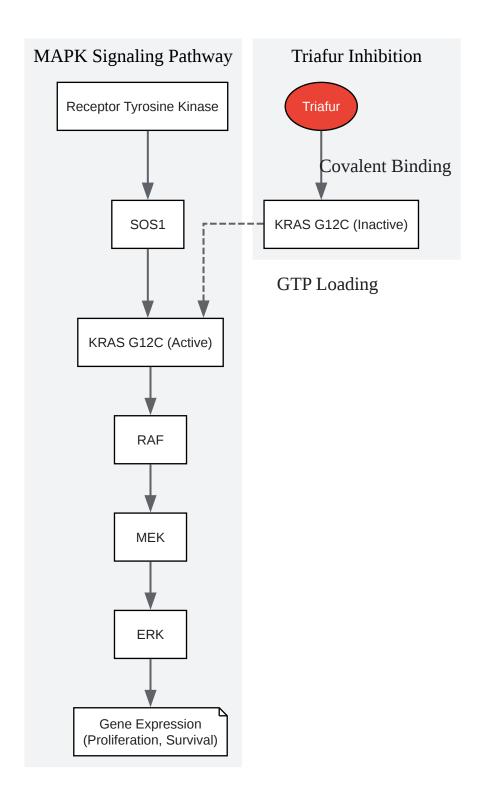
## **Experimental Protocol: Synthesis of Triafur**

- Step 1: Synthesis of the Quinazoline Core. 2-fluoro-4-iodoaniline is reacted with 6-chloro-2-methyl-4-oxo-4H-benzo[d]oxazine-8-carbonitrile in the presence of a palladium catalyst to form the quinazoline core. The reaction is carried out in a suitable solvent such as dioxane at elevated temperatures.
- Step 2: Introduction of the Piperazine Moiety. The resulting quinazoline intermediate is then subjected to a nucleophilic aromatic substitution reaction with a protected piperazine derivative. This reaction is typically performed in a polar aprotic solvent like DMSO in the presence of a base such as potassium carbonate.
- Step 3: Deprotection and Acrylamide Coupling. The protecting group on the piperazine is removed under acidic conditions. The deprotected piperazine is then coupled with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the final product, Triafur.
- Purification. The crude product is purified by column chromatography on silica gel using a
  gradient of methanol in dichloromethane to afford Triafur as a white solid.

#### **Mechanism of Action**

**Triafur** is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS G12C protein. It binds to the inactive, GDP-bound state of KRAS G12C, forming an irreversible covalent bond with the thiol group of Cys12. This locks the protein in its inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting the MAPK signaling pathway.









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